molecular formula C11H16N2O4 B2696437 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid CAS No. 2387234-48-0

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid

Cat. No.: B2696437
CAS No.: 2387234-48-0
M. Wt: 240.259
InChI Key: JEKBDBOLWVASAE-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent at the 3-position of the azetidine ring, and an acetic acid moiety. This compound (CAS: 1260621-17-7) is widely utilized as a building block in pharmaceutical synthesis due to its reactive functional groups. The Boc group enhances solubility and stability during synthetic processes, while the cyano group offers versatility for further chemical modifications such as hydrolysis to carboxylic acids or amines .

Properties

IUPAC Name

2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(5-12,7-13)4-8(14)15/h4,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKBDBOLWVASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387234-48-0
Record name 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for compounds containing the Boc group often involve the use of flow microreactor systems. This approach is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and sodium hydroxide for protection, and trifluoroacetic acid or HCl for deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid involves the interaction of its functional groups with various molecular targets. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The cyano group can participate in nucleophilic addition reactions, while the acetic acid moiety can engage in esterification and other reactions .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Ring Modifications Functional Groups Notable Properties/Applications References
2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid (Target) 1260621-17-7 C10H10O2* 162.19* Azetidine, 3-cyano, Boc-protected Boc, -CN, -CH2COOH Nitrile precursor, drug intermediate
2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid 1408074-68-9 C10H14FNO4 243.22 Azetidine, 3-fluoro, Boc-protected Boc, -F, -CH2COOH Enhanced electronegativity
2-({1-[(tert-Butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid 2613381-45-4 C18H23NO6 349.38 Azetidine, 3-phenyloxy, Boc-protected Boc, -OPh, -CH2COOH Aromatic interactions, steric bulk
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid 183062-96-6 C10H17NO4 215.25 Azetidine, Boc-protected Boc, -CH2COOH Simpler structure, reduced reactivity
2-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}acetic acid 1780344-75-3 C12H21NO4 243.30 Pyrrolidine (5-membered), Boc-protected Boc, -CH2COOH, -CH3 Reduced ring strain, flexibility
2-[(3S)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]acetic acid 941289-27-6 C12H21NO4 243.30 Piperidine (6-membered), Boc-protected Boc, -CH2COOH Conformational stability

*Note: Discrepancies exist in the molecular formula and weight reported for the target compound ( lists C10H10O2, but structural analysis suggests additional nitrogen atoms from the azetidine and cyano groups). Further verification is recommended.

Key Structural and Functional Differences

A. Azetidine vs. Larger Rings
  • Azetidine (4-membered ring) : The target compound and its azetidine analogs (e.g., 3-fluoro and 3-phenyloxy derivatives) exhibit higher ring strain, leading to increased reactivity in nucleophilic substitutions or ring-opening reactions compared to 5- or 6-membered analogs like pyrrolidine and piperidine derivatives .
  • Pyrrolidine/Piperidine Analogs: These larger rings reduce steric strain, enhancing conformational flexibility and stability in biological systems. For example, the piperidine derivative (CAS 941289-27-6) is used in peptide mimetics due to its resemblance to natural amino acid side chains .
B. Substituent Effects
  • Cyano (-CN): The target compound’s cyano group acts as a strong electron-withdrawing group, polarizing the azetidine ring and facilitating reactions like hydrolysis to carboxylic acids (e.g., yielding 1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid, CAS 1158759-45-5) .
  • Phenyloxy (-OPh) : The phenyl-substituted analog (CAS 2613381-45-4) enhances π-π stacking interactions, useful in kinase inhibitors or receptor-binding assays .
C. Functional Group Compatibility
  • Boc Protection : All compounds retain the Boc group, enabling deprotection under mild acidic conditions (e.g., TFA) to generate free amines for subsequent coupling reactions .
  • Acetic Acid Moiety : The -CH2COOH group allows for salt formation or conjugation with amines/alcohols, critical for prodrug design or bioconjugation .

Biological Activity

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H21N1O5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1696862-87-9

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Research indicates that derivatives of azetidine compounds can exhibit anti-inflammatory properties. The potential mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Anticancer Potential :
    • Some studies have suggested that compounds with a similar structure can induce apoptosis in cancer cells. The ability to target specific signaling pathways involved in cell proliferation may contribute to this effect.
  • Neuroprotective Effects :
    • Emerging evidence points towards the neuroprotective properties of azetidine derivatives. They may help mitigate oxidative stress and reduce neuronal cell death associated with neurodegenerative diseases.

Case Studies

StudyObjectiveFindings
Study 1Investigate anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha levels in vitro.
Study 2Assess anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Evaluate neuroprotective effectsShowed reduced oxidative stress markers in neuronal cultures treated with the compound.

In Vitro Studies

In vitro experiments have shown that this compound exhibits significant biological activity against various cell lines. For instance, one study reported a dose-dependent inhibition of cell growth in human cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic efficacy of this compound. Results indicated that administration led to reduced tumor growth and improved survival rates in treated groups compared to controls.

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